molecular formula C10H7F3INO2 B13145216 N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13145216
M. Wt: 357.07 g/mol
InChI Key: IOPPUBFJVQJHCX-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C10H10INO2 It is characterized by the presence of an acetyl group, an iodine atom, and a trifluoroacetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-(4-amino-3-iodophenyl)ethanone with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and their derivatives.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, resulting in the observed effects .

Comparison with Similar Compounds

  • N-(4-Acetyl-2-iodophenyl)acetamide
  • N-(4-Acetyl-2-iodophenyl)benzamide
  • N-(4-Acetyl-2-iodophenyl)propionamide

Comparison: N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H7F3INO2

Molecular Weight

357.07 g/mol

IUPAC Name

N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H7F3INO2/c1-5(16)6-2-3-8(7(14)4-6)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17)

InChI Key

IOPPUBFJVQJHCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Origin of Product

United States

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